1-Cyclopropyl-3-methylurea
Description
1-Cyclopropyl-3-methylurea is a urea derivative characterized by a cyclopropyl group attached to the urea backbone and a methyl substituent on the nitrogen atom. Ureas are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capabilities and structural versatility. The cyclopropyl group is known to enhance metabolic stability in drug candidates, while the methyl substituent may influence solubility and reactivity .
Properties
IUPAC Name |
1-cyclopropyl-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-6-5(8)7-4-2-3-4/h4H,2-3H2,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWZBGUEDUUYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-methylurea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Cyclopropylcarbamic acid derivatives.
Reduction: Cyclopropylmethylamine.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-Cyclopropyl-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-methylurea involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity to target proteins or enzymes. This interaction can modulate biological pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The cyclohexyl and diisobutyl groups in 3-cyclohexyl-1,1-diisobutylurea introduce significant bulk, likely reducing solubility but enhancing thermal stability. In contrast, the cyclopropyl group in This compound offers rigidity without excessive steric hindrance .
- Electronic Effects: The dimethylamino group in 3-[3-(dimethylamino)propyl]-1-phenylurea may enhance solubility and enable hydrogen-bonding interactions, making it suitable for biological applications .
Critical Analysis and Knowledge Gaps
While This compound shares functional groups with the compared compounds, its unique structure warrants further investigation into:
- Synthetic Routes : Optimal methods for introducing the cyclopropyl group while retaining urea reactivity.
- Toxicity Profile : Comparative studies with phenyl- and cyclohexyl-substituted ureas to assess environmental and health risks.
- Biological Activity : Screening for antimicrobial or enzyme-inhibitory properties, building on trends observed in phenylurea derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
